1-Methyl-1H-imidazol-2-amine hydrochloride is classified as a heterocyclic compound due to its imidazole ring, which contains nitrogen atoms. It is often sourced from chemical suppliers such as Sigma-Aldrich and ChemBridge Corporation, where it is available for research and industrial applications .
The synthesis of 1-Methyl-1H-imidazol-2-amine hydrochloride can be achieved through various methods. A common approach involves the reaction of 1-methylimidazole with an appropriate amine source under controlled conditions.
The specific reaction conditions, including temperature and time, can significantly influence the yield and purity of the final product .
The molecular structure of 1-Methyl-1H-imidazol-2-amine hydrochloride can be represented as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .
1-Methyl-1H-imidazol-2-amine hydrochloride participates in various chemical reactions that enhance its utility in organic synthesis:
The reactivity profile of this compound makes it a versatile building block in synthetic organic chemistry .
The mechanism of action for compounds derived from 1-Methyl-1H-imidazol-2-amine hydrochloride is primarily linked to their biological activity against specific targets:
Research into these mechanisms often involves in vitro assays to evaluate efficacy against target proteins or pathogens .
Understanding the physical and chemical properties of 1-Methyl-1H-imidazol-2-amine hydrochloride is essential for its application:
The applications of 1-Methyl-1H-imidazol-2-amine hydrochloride span several fields:
1-Methyl-1H-imidazol-2-amine hydrochloride (CAS: 1450-94-8) is an organic salt formed by the protonation of the imidazole ring nitrogen in 1-methyl-1H-imidazol-2-amine. Its molecular formula is C₄H₈ClN₃, with a molecular weight of 133.58 g/mol. The parent compound, 1-methyl-1H-imidazol-2-amine (CAS: 6646-51-1), has the molecular formula C₄H₇N₃ and a molecular weight of 97.12 g/mol [4] [9]. The hydrochloride salt enhances stability and solubility for synthetic applications. Key structural features include:
Table 1: Molecular Descriptors of 1-Methyl-1H-imidazol-2-amine Hydrochloride
| Property | Value |
|---|---|
| CAS Registry Number | 1450-94-8 |
| Molecular Formula | C₄H₈ClN₃ |
| Molecular Weight | 133.58 g/mol |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (imidazole N atoms) |
| Topological Polar Surface Area | 43.84 Ų |
| LogP (Partition Coefficient) | 0.424 |
Table 2: Spectroscopic Characterization
| Technique | Key Features |
|---|---|
| IR Spectroscopy | N-H stretch (3200-3400 cm⁻¹), C=N stretch (1600-1650 cm⁻¹), C-N stretch (1200-1300 cm⁻¹) |
| NMR (¹H) | δ 3.60 (s, 3H, N-CH₃), δ 6.85 (d, 1H, C4-H), δ 7.05 (d, 1H, C5-H), δ 9.20 (br s, 2H, -NH₂⁺) |
| NMR (¹³C) | δ 33.2 (N-CH₃), δ 116.5 (C4), δ 127.8 (C5), δ 158.1 (C2) |
The protonation site occurs exclusively at the sp² nitrogen (N-3), generating an imidazolium ion. The crystal structure reveals ionic bonding between the imidazolium cation and chloride anion, with planar geometry of the heterocyclic ring [4] [8].
Structural Diagram:
HCl │ └── N1-Methyl │ ├── C2-NH₂ │ ├── N3═C4-H │ └── C5═H Imidazole chemistry originated in 1858 when Heinrich Debus synthesized the core structure via condensation of glyoxal, formaldehyde, and ammonia—initially termed "glyoxaline" [6]. The Radziszewski reaction (1882) later optimized this synthesis, enabling efficient production of C-substituted derivatives [5]. The discovery of naturally occurring imidazole compounds (e.g., histidine, histamine, biotin) in the early 20th century spurred medicinal interest.
1-Methyl-1H-imidazol-2-amine emerged as a synthetic precursor in the development of:
Medicinal Chemistry
The imidazole ring is a privileged scaffold in drug design due to:
Table 3: Pharmacological Mechanisms of Imidazole Derivatives
| Activity | Target/Mechanism | Example Compound | Potency (IC₅₀) |
|---|---|---|---|
| Anticancer | Topoisomerase IIα inhibition | C1 | 25 μM (HEK 293) |
| Anticancer | Aurora kinase inhibition | C12 | 0.38 μM (MDA-MB-231) |
| Antidiabetic | α-Glucosidase competitive inhibition | 33 (Br-substituted) | 90.0 μM |
Industrial Chemistry
2 MeC₃N₂H₃ + C₆H₅PCl₂ + 2 C₂H₅OH → 2 [MeC₃N₂H₄]Cl + C₆H₅P(OC₂H₅)₂
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2